molecular formula C11H15BO2 B13037112 [(E)-5-phenylpent-1-enyl]boronic acid CAS No. 161282-94-6

[(E)-5-phenylpent-1-enyl]boronic acid

Cat. No.: B13037112
CAS No.: 161282-94-6
M. Wt: 190.05 g/mol
InChI Key: DYPVJGGUQFQIFY-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-5-phenylpent-1-enyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl-substituted pentenyl chain. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-5-phenylpent-1-enyl]boronic acid typically involves the hydroboration of an appropriate alkyne or alkene precursor. One common method is the hydroboration of (E)-5-phenylpent-1-yne using a borane reagent such as borane-dimethyl sulfide complex (BH₃·DMS). The reaction proceeds under mild conditions, often at room temperature, and is followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH) to yield the desired boronic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar hydroboration-oxidation processes but optimized for larger volumes. Catalysts and automated systems are employed to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(E)-5-phenylpent-1-enyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or aldehyde.

    Reduction: Reduction reactions can convert the boronic acid to a borane or boronate ester.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) in Suzuki-Miyaura coupling.

Major Products

    Oxidation: Phenylpentanol or phenylpentanal.

    Reduction: Phenylpentylborane or phenylpentylboronate ester.

    Substitution: Biphenyl derivatives when coupled with aryl halides.

Scientific Research Applications

Chemistry

[(E)-5-phenylpent-1-enyl]boronic acid is extensively used in organic synthesis for constructing complex molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for synthesizing biaryl compounds, which are key intermediates in pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which are relevant in cancer therapy. The boronic acid moiety interacts with active sites of enzymes, providing a basis for drug design.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-boron bonds makes it useful in the development of boron-containing polymers with unique properties.

Mechanism of Action

The mechanism by which [(E)-5-phenylpent-1-enyl]boronic acid exerts its effects often involves the formation of boron-oxygen or boron-nitrogen bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • (E)-2-phenylethenylboronic acid
  • (E)-4-phenylbut-1-enylboronic acid

Uniqueness

[(E)-5-phenylpent-1-enyl]boronic acid is unique due to its extended alkyl chain, which provides additional flexibility and steric properties compared to shorter-chain analogs. This can influence its reactivity and the types of products formed in coupling reactions. Its specific structure allows for the formation of more complex and diverse molecular architectures.

By understanding the properties and applications of this compound, researchers can leverage its potential in various fields, from synthetic chemistry to medicinal research.

Properties

CAS No.

161282-94-6

Molecular Formula

C11H15BO2

Molecular Weight

190.05 g/mol

IUPAC Name

[(E)-5-phenylpent-1-enyl]boronic acid

InChI

InChI=1S/C11H15BO2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,6-8,10,13-14H,2,5,9H2/b10-6+

InChI Key

DYPVJGGUQFQIFY-UXBLZVDNSA-N

Isomeric SMILES

B(/C=C/CCCC1=CC=CC=C1)(O)O

Canonical SMILES

B(C=CCCCC1=CC=CC=C1)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.